4-Methyl-5-nitro-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-nitro-1,3-dioxane is an organic compound belonging to the class of nitro compounds and dioxanes It is characterized by a dioxane ring substituted with a methyl group at the 4-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-5-nitro-1,3-dioxane can be synthesized through the reaction of 4-methyl-1,3-dioxane with nitric acid under controlled conditions. The reaction typically involves the nitration of the dioxane ring, which introduces the nitro group at the 5-position. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically cooled and neutralized after nitration, followed by purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-nitro-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 4-methyl-5-amino-1,3-dioxane.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4-Methyl-5-nitro-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-Methyl-5-nitro-1,3-dioxane involves its interaction with biological molecules. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This oxidative stress can inhibit the growth of microorganisms, making it effective as an antimicrobial agent. The compound may also interact with specific enzymes or proteins, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-5-nitro-1,3-dioxane: Similar structure with a bromine atom instead of a methyl group. Known for its antimicrobial properties.
5-Nitro-1,3-dioxane: Lacks the methyl group but retains the nitro group, exhibiting similar chemical reactivity.
4-Methyl-1,3-dioxane: Lacks the nitro group, used as a solvent and intermediate in organic synthesis
Uniqueness
4-Methyl-5-nitro-1,3-dioxane is unique due to the presence of both a methyl and a nitro group on the dioxane ring. This combination imparts distinct chemical properties, making it versatile for various applications. The nitro group enhances its reactivity, while the methyl group provides steric hindrance, influencing its interaction with other molecules .
Properties
CAS No. |
63451-77-4 |
---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
4-methyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C5H9NO4/c1-4-5(6(7)8)2-9-3-10-4/h4-5H,2-3H2,1H3 |
InChI Key |
YFUOFDMDYLGSEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(COCO1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.